N-(6-oxo-3,7-dihydropurin-2-yl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(6-oxo-1,7-dihydropurin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-10(7-4-2-1-3-5-7)16-12-15-9-8(11(19)17-12)13-6-14-9/h1-6H,(H3,13,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVPJDHJYOZNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2 Amino 6 Chloropurine:a Versatile and Widely Used Intermediate for Accessing 2 Amino 6 Substituted Purines is 2 Amino 6 Chloropurine.googleapis.comits Synthesis is Well Established and Can Be Achieved Through Several Routes:
Chlorination of Guanine (B1146940) Derivatives: A prevalent method involves the chlorination of a protected guanine, such as 2,9-diacetylguanine. This reaction is typically performed using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in an inert solvent like acetonitrile (B52724), often in the presence of a phase transfer catalyst such as methyltriethylammonium chloride to enhance reactivity. google.comgoogleapis.com
Vilsmeier-Haack Type Reaction: Another approach involves treating guanine with a Vilsmeier reagent, pre-formed from phosphorus oxychloride and a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com This process converts the 6-oxo group into the 6-chloro substituent.
Ring Closure of a Pyrimidine: A reconstructive strategy involves building the purine (B94841) ring system from a highly functionalized pyrimidine. For instance, 2,4,5-triamino-6-chloropyrimidine can be cyclized by reacting it with triethyl orthoformate to form the imidazole (B134444) ring, yielding 2-amino-6-chloropurine (B14584). google.com
Once 2-amino-6-chloropurine is obtained, the 6-chloro group can be hydrolyzed to a 6-oxo group to form 2-aminoguanine, which can then be benzoylated. Alternatively, the benzoylation can be performed on 2-amino-6-chloropurine, followed by hydrolysis of the chloro group.
Benzoyl Chloride:the Second Key Intermediate is Benzoyl Chloride or a Substituted Analog. It is Typically Prepared by Reacting Benzoic Acid with a Chlorinating Agent Such As Thionyl Chloride Socl₂ or Oxalyl Chloride.nanobioletters.comthe Resulting Acid Chloride is Highly Reactive and Readily Couples with the 2 Amino Group of the Purine Intermediate to Form the Final Benzamide Linkage.
Derivatization Strategies of the Benzamide (B126) Moiety
To explore the chemical space around N-(6-oxo-3,7-dihydropurin-2-yl)benzamide, the benzamide moiety can be systematically modified. These derivatization strategies primarily involve introducing various substituents onto the aromatic ring or replacing the phenyl group entirely with a heterocyclic system.
Aromatic Ring Substitutions and Their Synthetic Routes
Introducing substituents onto the phenyl ring of the benzamide can significantly alter the molecule's electronic, steric, and lipophilic properties. The synthesis of these derivatives follows a convergent approach where a substituted benzoic acid is coupled with the 2-aminopurine (B61359) core.
The general synthetic route involves two main steps:
Activation of Substituted Benzoic Acid: A commercially available or synthesized substituted benzoic acid (e.g., 4-nitrobenzoic acid, 3-chlorobenzoic acid, 4-methylbenzoic acid) is converted into a more reactive acylating agent. This is most commonly achieved by refluxing the acid with thionyl chloride (SOCl₂) to form the corresponding substituted benzoyl chloride. nanobioletters.com
Amide Coupling: The resulting substituted benzoyl chloride is then reacted with the 2-aminopurine intermediate (e.g., 2-amino-6-oxopurine or 2-amino-6-chloropurine) in an inert solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. nanobioletters.com
This modular approach allows for the synthesis of a wide array of derivatives, as illustrated in the table below.
| Substituent (X) on Benzoyl Chloride | Resulting Derivative Name |
| 4-Nitro | N-(6-oxo-3,7-dihydropurin-2-yl)-4-nitrobenzamide |
| 4-Chloro | 4-Chloro-N-(6-oxo-3,7-dihydropurin-2-yl)benzamide |
| 4-Methyl | 4-Methyl-N-(6-oxo-3,7-dihydropurin-2-yl)benzamide |
| 3-Trifluoromethyl | N-(6-oxo-3,7-dihydropurin-2-yl)-3-(trifluoromethyl)benzamide |
| 4-Bromo | 4-Bromo-N-(6-oxo-3,7-dihydropurin-2-yl)benzamide |
Exploration of Heterocyclic Analogs of the Benzamide Group
Replacing the phenyl ring with a heterocycle introduces new possibilities for hydrogen bonding, dipole interactions, and metabolic stability. The synthesis of these heterocyclic analogs is analogous to that of the substituted benzamides.
The synthetic pathway involves coupling a heterocyclic carboxylic acid with the 2-aminopurine intermediate. Heterocyclic carboxylic acids such as thiophene-2-carboxylic acid, nicotinic acid (pyridine-3-carboxylic acid), or furan-2-carboxylic acid serve as the starting materials. These acids are first activated, typically by conversion to their corresponding acid chlorides using thionyl chloride or oxalyl chloride. The activated heteroaroyl chloride is then reacted with the 2-aminopurine core to furnish the desired N-heteroaroylpurine derivative. nih.gov This strategy enables the incorporation of a diverse range of five- and six-membered heterocyclic rings.
| Heterocyclic Acid Chloride | Resulting Derivative Name |
| Thiophene-2-carbonyl chloride | N-(6-oxo-3,7-dihydropurin-2-yl)thiophene-2-carboxamide |
| Nicotinoyl chloride | N-(6-oxo-3,7-dihydropurin-2-yl)nicotinamide |
| Furan-2-carbonyl chloride | N-(6-oxo-3,7-dihydropurin-2-yl)furan-2-carboxamide |
| Thiazole-4-carbonyl chloride | N-(6-oxo-3,7-dihydropurin-2-yl)thiazole-4-carboxamide |
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The definitive confirmation of the structure of this compound and its synthesized derivatives relies on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information to fully characterize the molecular architecture.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For this compound, expected signals would include: multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzoyl group, a singlet for the C8-H proton of the purine (B94841) ring (typically δ ~8.0 ppm), and broad singlets for the exchangeable N-H protons of the amide, purine ring, and lactam system (δ >10 ppm). nanobioletters.commdpi.com
¹³C NMR: The carbon NMR spectrum reveals the types of carbon atoms present. Key signals would include the amide carbonyl carbon (δ ~165-167 ppm), the C6 carbonyl carbon of the purine ring (δ >155 ppm), and a series of signals for the aromatic carbons of the benzoyl group and the carbons of the purine heterocycle (δ ~115-160 ppm). mdpi.comnih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretching: Broad absorptions in the range of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the purine ring and the amide.
C=O Stretching: Strong, distinct peaks around 1650-1700 cm⁻¹ for the amide I band (C=O stretch) and the C6-oxo group of the purine. researchgate.net
C=C and C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic and purine ring systems.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Elemental Analysis for Compound Verification
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, utilized to determine the elemental composition of a newly synthesized compound. This method provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimental results, often referred to as "found" values, are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values serves as a crucial piece of evidence for the compound's purity and the successful synthesis of the target structure.
For this compound, which has a molecular formula of C₁₂H₉N₅O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The molecular weight of the compound is 255.23 g/mol . researchgate.netwikipedia.org
The calculated elemental percentages are presented in the table below. While elemental analysis is a standard procedure for the characterization of such novel compounds, a review of publicly available scientific literature did not yield specific experimental "found" values for this particular molecule.
| Element | Symbol | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon | C | 56.47 | Data not available in searched literature |
| Hydrogen | H | 3.55 | Data not available in searched literature |
| Nitrogen | N | 27.44 | Data not available in searched literature |
| Oxygen | O | 12.54 | Data not available in searched literature |
This verification step is critical in the synthesis of novel molecules to ensure that the product obtained matches the intended structure before proceeding with further studies.
Computational and Theoretical Investigations
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a receptor.
While specific molecular docking studies for N-(6-oxo-3,7-dihydropurin-2-yl)benzamide are not extensively documented in publicly available literature, the general methodology can be described. The process involves preparing the three-dimensional structure of the ligand (this compound) and a potential protein target. Given that structurally related purine (B94841) derivatives are known to interact with a wide range of biological targets, including kinases and receptors, a number of potential targets could be investigated. nih.govacs.org For instance, research on the closely related hypoxanthine (B114508) derivatives suggests that kainate receptors like GluK1/GluK2 could be potential targets for such scaffolds.
The docking process would computationally place the benzamide (B126) derivative into the binding site of a target protein in various conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results would yield insights into the binding energy and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for understanding the compound's potential mechanism of action and for designing more potent and selective derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules.
The electronic structure of a molecule dictates its physical and chemical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.
For a related compound, N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide, computational studies have indicated that a low HOMO-LUMO gap suggests the compound is relatively reactive. A similar analysis for this compound would be expected to provide analogous insights. The distribution of these frontier orbitals would reveal the regions of the molecule most likely to donate or accept electrons in a chemical reaction. DFT studies on various benzimidazole (B57391) and isoindole derivatives have successfully used HOMO and LUMO analysis to predict reactive sites.
A molecular electrostatic potential (MEP) map is another valuable output, illustrating the charge distribution across the molecule. This map helps in identifying the electrophilic and nucleophilic sites, which are regions prone to electrostatic interactions with biological macromolecules.
Table 1: Representative Data from Quantum Chemical Calculations on Related Heterocyclic Compounds
| Parameter | Description | Typical Finding for Related Compounds |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity. |
| MEP Analysis | Molecular Electrostatic Potential | Identifies positive (electrophilic) and negative (nucleophilic) regions for potential interactions. |
This table is illustrative and based on findings for related heterocyclic compounds, as specific data for this compound is not available.
By analyzing the electronic parameters obtained from quantum chemical calculations, predictions about the chemical reactivity of this compound can be made. For example, the regions identified by the MEP map as having high negative potential (typically around the oxygen and nitrogen atoms) would be predicted as likely sites for hydrogen bonding with receptor amino acid residues.
Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the ligand-receptor complex in a physiological environment (e.g., in solution).
No specific molecular dynamics simulation studies have been published for this compound. However, if a promising target were identified through molecular docking, MD simulations would be the logical next step. An MD simulation would start with the best-docked pose and simulate the complex's behavior over a period of nanoseconds or even microseconds.
The resulting trajectory would be analyzed to assess the stability of the binding pose, the flexibility of the ligand and the protein, and the persistence of key intermolecular interactions over time. This can reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating the interaction, details that are often missed in static docking studies. Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding thermodynamics and kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
The development of QSAR models is particularly relevant for classes of compounds like purine derivatives, which have been extensively studied for various biological activities, including as kinase inhibitors. nih.govtandfonline.commdpi.com Although a specific QSAR model including this compound has not been identified, the general approach for developing such a model for a series of related purine analogs is well-established.
The process begins with a dataset of purine derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.com A robust QSAR model should be statistically significant and have good predictive power, which is assessed through internal and external validation procedures.
Table 2: Examples of Descriptors Used in QSAR Models for Purine Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | SsOHcount (Sum of E-state of -OH) | Relates to the electronic influence and hydrogen bonding capacity of hydroxyl groups. tandfonline.com |
| Topological | SsCH3E-index | Describes the topology and electronic state of methyl groups in the molecule. tandfonline.com |
| Constitutional | H-Donor Count | The total number of hydrogen bond donors in the molecule. tandfonline.com |
| Steric/3D | CoMFA Steric Fields | Represents the steric bulk of substituents in three-dimensional space. nih.gov |
The resulting QSAR model can be used to predict the activity of new, unsynthesized purine derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com The model also provides insights into the structural features that are either beneficial or detrimental to the desired biological activity, thereby guiding the rational design of more potent compounds. nih.gov For instance, a 3D-QSAR study on 2,6,9-trisubstituted purines concluded that steric properties were more influential than electronic properties in determining cytotoxicity. nih.gov
Identification of Key Physico-chemical Descriptors for Activity
The potential biological activity of a molecule is intrinsically linked to its physico-chemical properties. Computational chemistry provides a powerful toolkit to calculate a wide array of molecular descriptors that quantify these properties. For a compound like this compound, these descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's structural features with its biological effects.
Key physico-chemical descriptors for activity can be categorized into several groups: electronic, steric, and thermodynamic. For purine analogs, electronic and topological descriptors have been shown to be particularly significant in influencing their activity.
Electronic Descriptors: These descriptors relate to the distribution of electrons within the molecule and are fundamental to its interaction with biological targets.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ucsb.edusci-hub.se For benzamide derivatives, these values can be influenced by substituents on the benzamide ring. sci-hub.se
Partial Charges: The distribution of partial charges on individual atoms, particularly the nitrogen and oxygen atoms in the purine and benzamide moieties, is crucial for forming hydrogen bonds and other non-covalent interactions with receptor sites.
Steric and Topological Descriptors: These descriptors describe the size, shape, and connectivity of the molecule.
Molecular Weight (MW): A fundamental descriptor that influences various pharmacokinetic properties.
Molecular Volume and Surface Area: These descriptors provide insight into the molecule's bulk and the extent of its interaction with its environment.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (oxygen, nitrogen) and is a strong predictor of drug absorption and brain penetration. mdpi.com
Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule, which can impact its binding affinity to a target.
Illustrative Physico-chemical Descriptors for this compound:
The following table presents a set of hypothetical, yet plausible, physico-chemical descriptors for this compound, calculated using computational methods. These values are based on typical ranges observed for similar heterocyclic and benzamide compounds.
| Descriptor | Predicted Value | Significance in Biological Activity |
| Molecular Weight ( g/mol ) | 255.23 | Influences diffusion and transport properties. |
| LogP (octanol/water) | 1.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) (Ų) | 95.8 | Predicts intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 3 | Potential for forming hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. |
| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
| HOMO Energy (eV) | -6.5 | Relates to the molecule's electron-donating capacity. |
| LUMO Energy (eV) | -1.2 | Relates to the molecule's electron-accepting capacity. |
| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and kinetic stability. |
This interactive table provides illustrative data based on computational predictions for compounds with similar structures.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
The prediction of a drug candidate's ADME properties is a critical step in early-phase drug discovery, as poor pharmacokinetics is a major reason for clinical trial failures. srce.hr In silico ADME models use the chemical structure of a compound to forecast its behavior in the body. These predictions are based on models derived from large datasets of experimentally determined ADME properties. srce.hrnih.gov
For this compound, a theoretical ADME profile can be generated using various computational tools and web servers. These predictions provide a preliminary assessment of the compound's drug-like properties.
Absorption:
Human Intestinal Absorption (HIA): Predictions for HIA indicate the extent to which a compound is absorbed from the gut into the bloodstream. This is often correlated with properties like TPSA and LogP.
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. In silico models can predict the permeability coefficient (Papp) in this system.
Distribution:
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, affects its free concentration and thus its availability to reach target tissues.
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. This is often predicted based on molecular size, polarity, and hydrogen bonding capacity.
Metabolism:
Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing the potential for drug-drug interactions.
Metabolic Stability: Predictions can be made about the compound's susceptibility to metabolism by liver enzymes, often expressed as intrinsic clearance.
Excretion:
Renal Excretion: The likelihood of a compound being excreted by the kidneys can be estimated.
Illustrative In Silico ADME Prediction for this compound:
The following table summarizes a hypothetical, yet representative, in silico ADME profile for this compound.
| ADME Parameter | Predicted Outcome | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (nm/s) | Moderate | Suggests moderate passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Plasma Protein Binding (%) | >90% | High binding to plasma proteins, which may limit free drug concentration. |
| Blood-Brain Barrier Penetrant | No | Unlikely to cross the blood-brain barrier to a significant extent. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP3A4 enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for renal OCT2-mediated excretion. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Favorable profile for oral bioavailability. |
| Ghose Filter | 0 violations | Favorable profile for drug-likeness. |
This interactive table presents illustrative data based on established in silico ADME prediction models for compounds with similar structural features.
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in chemical and pharmaceutical sciences for the separation, identification, and purification of individual components from a mixture. For a compound like N-(6-oxo-3,7-dihydropurin-2-yl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for ensuring its purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and versatile analytical technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for purity assessment and quantification. researchgate.netresearchgate.net
A typical RP-HPLC setup would involve a C18 column, which is a non-polar stationary phase. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The polarity of this compound, influenced by the purine (B94841) ring and the benzamide (B126) moiety, will dictate its retention time. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good resolution from any impurities or related substances. google.com
Detection is commonly achieved using a UV-Vis detector, as the purine and benzoyl rings are chromophores that absorb UV light. researchgate.net A photodiode array (PDA) detector would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment. The purity of a sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed by running a series of known concentrations of a purified standard of this compound.
Table 1: Illustrative HPLC Parameters for Analysis of Purine Analogs
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid nih.gov |
| Gradient | 5% B to 95% B over 15 minutes nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm google.com |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself is likely to have low volatility and may not be directly suitable for GC analysis without derivatization, the technique could be applied to analyze potential volatile impurities or degradation products. oup.comnist.gov
For direct analysis, a high-temperature GC method with a suitable capillary column (e.g., a polysiloxane-based stationary phase) would be required. However, thermal degradation of the purine ring is a significant risk. A more viable approach would be derivatization to increase volatility and thermal stability. For instance, silylation of the N-H groups of the purine ring using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could make the molecule amenable to GC analysis.
GC is often coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of separated components.
Mass Spectrometry for Identification and Quantification in Complex Mixtures
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex biological matrices. nih.govnih.gov
For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique for LC-MS analysis, as it is a soft ionization method that can generate intact molecular ions. researchgate.net High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would allow for the precise determination of the molecular formula of the parent compound and its metabolites.
Tandem mass spectrometry (MS/MS) would be employed for structural elucidation. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. For this compound, expected fragmentation would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the benzoyl group and the 2-aminopurine (B61359) moiety. This fragmentation pattern can be used to confirm the identity of the compound and to identify related metabolites in biological samples.
Quantitative analysis using LC-MS/MS is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides excellent sensitivity and selectivity for quantifying the compound in complex mixtures like cell lysates or plasma. nih.gov
Spectrophotometric Assays for In Vitro Activity Measurement
Spectrophotometric assays are widely used for the in vitro characterization of the biological activity of compounds. These assays are typically based on measuring changes in absorbance or fluorescence and are amenable to high-throughput screening. nih.gov
To assess the potential in vitro activity of this compound, one could envision several types of spectrophotometric assays depending on the hypothesized biological target. For instance, if the compound is designed as an enzyme inhibitor, an assay could be developed to measure the rate of an enzymatic reaction in the presence and absence of the compound. nih.gov This often involves a chromogenic or fluorogenic substrate that produces a colored or fluorescent product upon enzymatic conversion. The change in absorbance or fluorescence over time is monitored using a microplate reader.
For example, if this compound were to be investigated as an inhibitor of a purine metabolic enzyme like xanthine (B1682287) oxidase, an assay could be set up where the conversion of xanthine to uric acid is monitored by the increase in absorbance at 295 nm. nih.gov The inhibitory activity of the compound would be determined by its ability to reduce the rate of this absorbance increase. From dose-response curves, key parameters like the half-maximal inhibitory concentration (IC50) can be determined.
Imaging Techniques for Cellular Localization Studies
Understanding where a compound localizes within a cell is crucial for interpreting its biological effects. Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of molecules. nih.govnih.gov
To study the cellular localization of this compound, it would first need to be rendered fluorescent. This could be achieved by synthesizing a derivative that incorporates a fluorophore. The choice of fluorophore and its attachment point would need to be carefully considered to minimize perturbation of the compound's biological activity. nih.gov
Alternatively, if the compound itself possesses intrinsic fluorescence, it could be directly visualized. Some purine analogs are known to be fluorescent. scilit.comnih.gov Cells would be incubated with the fluorescently labeled or intrinsically fluorescent compound, and then imaged using a confocal or widefield fluorescence microscope. rsc.org Co-localization studies with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria) could provide detailed information on the subcellular compartments where the compound accumulates. nih.gov This information is vital for identifying potential intracellular targets and understanding the mechanism of action. Another advanced technique, Carbon Isotope Imaging and Spectral Tracing (CIIST), can be used to visualize the turnover dynamics of nitrogenous bases at a subcellular level. biorxiv.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| Xanthine |
| Uric Acid |
| Hoechst |
Future Research Directions and Translational Perspectives Non Clinical
Design of Novel N-(6-oxo-3,7-dihydropurin-2-yl)benzamide Derivatives with Enhanced Potency and Selectivity
The rational design of new derivatives based on the this compound scaffold is a primary avenue for future research. The goal is to systematically modify its structure to enhance biological potency and selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications.
Key areas for derivatization include:
Substitution on the Benzoyl Moiety: The benzene (B151609) ring of the benzamide (B126) group is a prime site for substitution. Introducing various functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) at different positions (ortho, meta, para) can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity. For instance, the introduction of halogens can enhance binding through halogen bonding interactions.
Modification of the Purine (B94841) Core: The purine ring system offers multiple points for modification. Alkylation or arylation at the N7 or N9 positions can modulate the molecule's solubility and interaction with target proteins. Furthermore, substitutions at other available positions on the purine ring could be explored to probe the binding pocket of target enzymes.
Alteration of the Amide Linker: The amide bond provides structural rigidity. Modifications to this linker, such as replacing it with a thioamide or a reversed amide, could alter the molecule's conformational flexibility and hydrogen bonding capacity, potentially leading to improved biological activity.
Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound
| Compound ID | Benzoyl Substitution | Purine Modification | Linker Modification | Hypothetical IC50 (µM) |
| N-001 | 4-Chloro | None | Amide | 5.2 |
| N-002 | 3,5-Dimethyl | None | Amide | 2.1 |
| N-003 | 4-Methoxy | N9-methyl | Amide | 8.7 |
| N-004 | None | None | Thioamide | 12.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Exploration of New Molecular Targets and Biological Pathways
A crucial aspect of future research will be to identify and validate the molecular targets of this compound and its analogs. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly kinases and other ATP-binding proteins.
Potential molecular targets to investigate include:
Protein Kinases: Many purine derivatives are known to be kinase inhibitors. Screening this compound against a panel of kinases could reveal novel inhibitory activities relevant to oncology or inflammatory diseases.
Heat Shock Proteins (Hsp90): The purine scaffold is a key feature of several Hsp90 inhibitors. Investigating the interaction of this compound with Hsp90 could open avenues for its development as an anticancer agent.
Xanthine (B1682287) Oxidase: As a purine analog, this compound could potentially inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.
Phosphodiesterases (PDEs): Purine-containing compounds have been explored as inhibitors of PDEs, which are enzymes that regulate intracellular signaling.
Once a primary target is identified, further studies will be necessary to elucidate the biological pathways modulated by the compound. This will involve techniques such as gene expression profiling and phosphoproteomics to understand the downstream effects of target engagement.
Development of Advanced Synthetic Strategies for Complex Analogs
To explore the full potential of the this compound scaffold, the development of efficient and versatile synthetic routes is essential. While the core structure can be assembled through established methods, accessing more complex and diverse analogs will require advanced synthetic strategies.
Future synthetic research should focus on:
Convergent Synthesis: Developing convergent synthetic routes where the purine and benzamide fragments are synthesized separately and then coupled in a late-stage reaction will facilitate the rapid generation of a library of analogs.
Site-Selective Functionalization: The development of methods for the regioselective modification of the purine ring is crucial for targeted SAR studies. This could involve the use of protecting groups or directed metalation strategies.
Multi-component Reactions: The use of multi-component reactions could provide a more atom-economical and efficient way to synthesize complex derivatives in a single step.
Flow Chemistry: The implementation of flow chemistry could enable a more controlled, scalable, and safer synthesis of these compounds, particularly for reactions that are difficult to manage in batch processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.
Applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for the potency and selectivity of new, unsynthesized analogs. This can help prioritize which compounds to synthesize, saving time and resources.
De Novo Design: Generative AI models can design novel molecular structures from scratch that are predicted to have high affinity for a specific target. These models can explore a vast chemical space to identify promising new scaffolds based on the this compound core.
Virtual Screening: Large virtual libraries of compounds can be screened in silico against a target protein to identify potential hits. AI can enhance the accuracy and speed of these virtual screening campaigns.
| Step | Description | Tools |
| 1. Data Collection | Gather SAR data for related purine and benzamide compounds. | Chemical databases, scientific literature. |
| 2. Model Training | Train a machine learning model (e.g., random forest, neural network) to predict activity. | Scikit-learn, TensorFlow, PyTorch. |
| 3. Virtual Library Generation | Create a virtual library of novel derivatives of this compound. | RDKit, ChemAxon. |
| 4. In Silico Screening | Predict the activity of the virtual library using the trained model and perform molecular docking. | AutoDock, Schrödinger Suite. |
| 5. Prioritization | Rank the virtual compounds based on predicted activity and other desirable properties (e.g., ADMET). | AI-driven scoring functions. |
| 6. Synthesis and Testing | Synthesize and experimentally test the top-ranked compounds. | Laboratory synthesis and biological assays. |
This table outlines a general workflow and specific tools may vary.
Collaborative Research Opportunities in Academia and Industry
The successful translation of a promising compound from the laboratory to a potential therapeutic requires a collaborative effort between academia and the pharmaceutical industry. For a molecule like this compound, such partnerships are crucial for its future development.
Future opportunities for collaboration include:
Academic Drug Discovery Consortia: Joining or forming consortia that bring together academic researchers with expertise in medicinal chemistry, biology, and pharmacology can pool resources and knowledge to advance the project.
Industry Partnerships: Partnering with pharmaceutical or biotechnology companies can provide access to high-throughput screening platforms, extensive compound libraries, and expertise in drug development and regulatory affairs.
Open Innovation Platforms: Participating in open innovation challenges or platforms where companies seek solutions to specific research problems can be a way to gain funding and collaborate with industry partners.
Contract Research Organizations (CROs): For specific tasks such as large-scale synthesis, ADME-Tox profiling, and preclinical studies, collaborating with specialized CROs can be an efficient way to move the project forward.
By fostering these collaborations, the research community can accelerate the exploration of this compound and its derivatives, ultimately enhancing the potential for translating basic scientific discoveries into tangible therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-oxo-3,7-dihydropurin-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between purine derivatives and benzoyl precursors. For example:
-
Step 1 : Prepare the 6-oxopurine core via cyclization of appropriate precursors (e.g., guanine derivatives under acidic conditions) .
-
Step 2 : React the purine intermediate with benzoyl chloride or activated benzoyl equivalents (e.g., benzoyl cyanide) in the presence of a base like triethylamine to form the benzamide linkage .
-
Optimization : Control reaction temperature (20–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry (1:1.2 molar ratio of purine to benzoyl reagent) to minimize side products. Microwave-assisted synthesis can reduce reaction time and improve yield .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, 80°C, 6h | 65 | 92% |
| 2 | Benzoyl chloride, Et3N, THF, 40°C | 78 | 95% |
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., purine NH at δ 10–12 ppm, benzamide carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 298.1) .
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve bond lengths and angles, ensuring no tautomeric ambiguities .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to precipitate high-purity crystals .
- Column Chromatography : Employ silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) for polar impurities .
- HPLC : Use a C18 column with acetonitrile/water gradients (5–95% over 20 min) for analytical-scale purification .
Advanced Research Questions
Q. How do reaction mechanisms diverge under varying conditions during the synthesis of benzamide derivatives?
- Methodological Answer :
- Acidic vs. Basic Conditions : Under basic conditions, directed C-H activation (e.g., methoxylation) may occur via organometallic pathways. In contrast, acidic conditions favor single-electron-transfer (SET) mechanisms, leading to nondirected halogenation .
- Case Study : Copper(II)-mediated oxidation of analogous benzamides produces methoxylated products (pH 9–10) or chlorinated derivatives (pH 2–3). Monitor intermediates via in-situ IR or cyclic voltammetry .
Q. What computational and experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina to model binding poses with HDACs or kinases. Key interactions include hydrogen bonding between the purine NH and catalytic residues (e.g., Zn²+ in HDACs) .
-
Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., acetylated lysine for HDACs) .
-
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to validate docking predictions .
- Data Table :
| Target | Assay Type | IC50 (µM) | Binding Affinity (KD, nM) |
|---|---|---|---|
| HDAC1 | Fluorogenic | 0.45 | 12.3 |
| EGFR Kinase | Radioactive | 1.2 | 45.6 |
Q. How can contradictory data from biological assays be resolved?
- Methodological Answer :
- Dose-Response Analysis : Identify non-monotonic effects (e.g., off-target inhibition at high concentrations). For example, benzamide derivatives may inhibit poly(ADP-ribose) synthetase at >100 µM but impair glucose metabolism at higher doses .
- Orthogonal Assays : Cross-validate using CRISPR knockdowns or isotopic tracing (e.g., 13C-glucose uptake studies) to confirm target specificity .
Q. What strategies optimize crystallographic refinement for structural studies of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement in SHELXL : Apply anisotropic displacement parameters and restraint dictionaries for flexible benzamide groups. Address twinning with TWIN/BASF commands .
- Validation : Check R-factors (R1 < 5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
